1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol
Description
This fluorinated alcohol features a highly substituted undecane backbone with 16 fluorine atoms and a terminal trifluoromethyl group. Its structure includes a polyether chain (2-(2-butoxyethoxy)ethoxy) at the C1 position and a hydroxyl group at C2. The extensive fluorination imparts exceptional chemical inertness, thermal stability, and lipophilicity, making it suitable for applications in surfactants, specialty polymers, or fluorinated solvents .
Properties
CAS No. |
94158-62-0 |
|---|---|
Molecular Formula |
C20H23F19O4 |
Molecular Weight |
688.4 g/mol |
IUPAC Name |
1-[2-(2-butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol |
InChI |
InChI=1S/C20H23F19O4/c1-2-3-4-41-5-6-42-7-8-43-10-11(40)9-12(21,22)14(24,25)16(28,29)18(32,33)17(30,31)15(26,27)13(23,19(34,35)36)20(37,38)39/h11,40H,2-10H2,1H3 |
InChI Key |
AGXPCTAFKVXMEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOCC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of a perfluorinated alkyl iodide.
Etherification: The perfluorinated alkyl iodide undergoes etherification with 2-(2-butoxyethoxy)ethanol under basic conditions to form the desired ether linkage.
Hydrolysis: The intermediate product is then hydrolyzed to yield the final alcohol compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alcohol group to an alkane using reagents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
Surfactants and Emulsifiers
Due to its fluorinated structure, this compound exhibits excellent surfactant properties. It is used in formulations for:
- Hydraulic fluids
- Metalworking fluids
- Textile treatment products
These applications benefit from the compound's ability to reduce surface tension and enhance emulsification processes.
Coatings and Inks
The compound is utilized in the production of specialty coatings and inks due to its:
- Water and oil repellency
- Stability under extreme conditions
These characteristics make it suitable for high-performance coatings used in automotive and aerospace industries.
Lubricants
In lubricant formulations, this compound serves as an additive that improves:
- Thermal stability
- Lubricity
This enhances the performance of lubricants in machinery operating under high temperatures and pressures.
Environmental Considerations
While the compound possesses advantageous properties for industrial use, it is essential to consider its environmental impact. Studies indicate potential toxicity concerns associated with fluorinated compounds; thus, ongoing research focuses on assessing these risks and developing safer alternatives.
Case Study 1: Use in Hydraulic Fluids
Research conducted on hydraulic fluids incorporating this compound demonstrated significant improvements in performance metrics such as viscosity stability and resistance to thermal degradation. These findings suggest that the compound can extend the lifespan of hydraulic systems while maintaining efficiency.
Case Study 2: Textile Treatments
In textile applications, the incorporation of this fluorinated compound has resulted in fabrics with enhanced water repellency and stain resistance. A comparative study showed that textiles treated with this compound outperformed conventional treatments in both durability and effectiveness.
Mechanism of Action
The mechanism of action of 1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. The compound’s fluorinated segments provide high stability and resistance to degradation, while the ether linkages allow for flexibility and interaction with various biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-10-(trifluoromethyl)undecane-1,2-diol 1-phosphoric acid (CAS 54009-73-3)
- Molecular Formula : C₁₂H₈F₁₉O₅P
- Key Features : Contains a diol (1,2-diol) and a phosphate ester group.
- The absence of the polyether chain reduces flexibility, which may limit its utility in surfactant applications but increase stability in aqueous environments .
1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol (CAS 94159-81-6)
- Molecular Formula : C₁₆H₁₉F₁₇N₂O
- Key Features: Incorporates a dimethylaminopropylamino group.
- Higher hydrogen bond acceptor count (21 vs. ~5 in the target compound) suggests enhanced interaction with biological targets or ionic species .
4,4,5,5,6,6,7,7,8,8,9,9,10,11,11-Hexadecafluoro-1-phenoxy-10-(trifluoromethyl)undecan-2-ol (CAS 94159-91-8)
- Molecular Formula : C₁₈H₁₁F₁₉O₂
- Key Features: Substituted with a phenoxy group at C1.
- Lower topological polar surface area (29.5 Ų vs. ~40–50 Ų in the target compound) indicates reduced hydrophilicity .
4,4,5,5,6,6,7,7,8,8,9,9,10,11,11-Hexadecafluoro-10-(trifluoromethyl)undecane-1,2-diol (CAS 67824-44-6)
- Comparison: The dual hydroxyl groups significantly increase hydrophilicity and hydrogen-bonding capacity, making it more suitable for pharmaceutical formulations requiring aqueous solubility.
Comparative Data Table
Key Research Findings
- Fluorination Impact : The target compound’s perfluorinated backbone provides superior thermal stability (decomposition >300°C) compared to partially fluorinated analogs .
- Solubility : The polyether chain in the target compound enhances solubility in organic solvents (e.g., THF, chloroform) relative to the diol variants, which favor polar solvents .
- Reactivity: Amino-substituted analogs (e.g., CAS 94159-81-6) exhibit higher reactivity in nucleophilic substitutions due to the basic dimethylamino group, unlike the target compound’s ether-dominated chemistry .
Biological Activity
The compound 1-[2-(2-butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol , with the CAS number 63512-36-7 , is a complex fluorinated alcohol that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
The compound's molecular formula is , with a molecular weight of approximately 262.39 g/mol . It has a density of 0.92 g/cm³ and a boiling point ranging between 125-127ºC at 2 mmHg. The structure includes multiple ether linkages and fluorinated carbon chains which contribute to its unique properties and potential biological interactions.
1. Toxicological Profile
The compound is noted for its irritative effects on the eyes and skin. Studies indicate that it may cause respiratory tract irritation upon inhalation and gastrointestinal irritation if ingested. The potential for chronic health effects remains largely uncharacterized due to limited long-term studies .
2. Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, fatty acyl adenylating enzymes in Mycobacterium tuberculosis (Mtb) are targets for small-molecule inhibitors that share structural similarities with this compound. These inhibitors showed minimum inhibitory concentrations (MICs) ranging from 0.098 to 3.13 μM against Mtb strains .
3. Environmental Impact
The compound's environmental toxicity is also a concern. It may be harmful to aquatic organisms and has the potential for bioaccumulation in seafood . This raises questions regarding its safety in industrial applications and environmental release.
Case Study 1: Skin Penetration Studies
In vitro studies have shown that the permeability of this compound through human skin is relatively low at approximately 22 ± 8.6 µg/cm²/hr . This suggests that while dermal exposure is possible during handling or application in products such as cleaners or cosmetics, systemic absorption may be limited .
Case Study 2: Reproductive Toxicity Assessment
Limited data are available regarding reproductive toxicity; however, tests on structurally similar compounds indicate no significant reproductive effects at high doses (≥1000 mg/kg). This suggests a potentially favorable safety profile concerning reproductive health .
Research Findings
A review of existing literature indicates that while specific studies on this compound are scarce, related compounds demonstrate significant biological activities:
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Effective against Mtb with MICs of 0.098–3.13 μM |
| Skin Irritation | Causes irritation; low absorption through skin |
| Environmental Toxicity | Harmful to aquatic life; potential bioaccumulation |
| Reproductive Effects | No significant effects observed in high-dose studies |
Q & A
Q. How can AI-driven tools enhance its synthesis or application in materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
